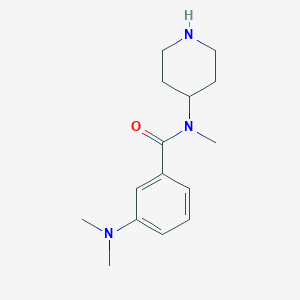
3-(dimethylamino)-N-methyl-N-piperidin-4-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(dimethylamino)-N-methyl-N-piperidin-4-ylbenzamide, also known as DMAPB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzamides and has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-methyl-N-piperidin-4-ylbenzamide is not fully understood, but it is thought to act through the activation of the Nrf2/ARE pathway. This pathway is responsible for regulating the expression of genes involved in antioxidant and anti-inflammatory responses. 3-(dimethylamino)-N-methyl-N-piperidin-4-ylbenzamide has been found to activate this pathway, leading to the upregulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
3-(dimethylamino)-N-methyl-N-piperidin-4-ylbenzamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can protect cells from damage. Additionally, 3-(dimethylamino)-N-methyl-N-piperidin-4-ylbenzamide has been found to induce apoptosis in cancer cells, which can inhibit their growth and proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(dimethylamino)-N-methyl-N-piperidin-4-ylbenzamide in lab experiments is its ability to activate the Nrf2/ARE pathway, which can upregulate antioxidant and anti-inflammatory genes. Additionally, 3-(dimethylamino)-N-methyl-N-piperidin-4-ylbenzamide has been found to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using 3-(dimethylamino)-N-methyl-N-piperidin-4-ylbenzamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 3-(dimethylamino)-N-methyl-N-piperidin-4-ylbenzamide. One area of research is the development of 3-(dimethylamino)-N-methyl-N-piperidin-4-ylbenzamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-(dimethylamino)-N-methyl-N-piperidin-4-ylbenzamide and its potential therapeutic applications. Finally, 3-(dimethylamino)-N-methyl-N-piperidin-4-ylbenzamide could be studied in combination with other compounds to determine if it has synergistic effects in the treatment of inflammatory diseases and cancer.
Conclusion
3-(dimethylamino)-N-methyl-N-piperidin-4-ylbenzamide, or 3-(dimethylamino)-N-methyl-N-piperidin-4-ylbenzamide, is a synthetic compound that has shown promise in scientific research due to its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties, and has been extensively studied for its potential applications in the treatment of inflammatory diseases and cancer. While there are limitations to using 3-(dimethylamino)-N-methyl-N-piperidin-4-ylbenzamide in lab experiments, future research could lead to the development of improved compounds and a better understanding of its mechanisms of action.
Synthesis Methods
3-(dimethylamino)-N-methyl-N-piperidin-4-ylbenzamide can be synthesized using a multi-step process, starting from commercially available reagents. The synthesis involves the reaction of 4-bromo-N,N-dimethylbenzamide with 4-piperidinylmagnesium bromide to form 3-(dimethylamino)-N-methyl-N-piperidin-4-yl-4-bromobenzamide. This intermediate is then treated with sodium iodide and copper powder to yield 3-(dimethylamino)-N-methyl-N-piperidin-4-ylbenzamide.
Scientific Research Applications
3-(dimethylamino)-N-methyl-N-piperidin-4-ylbenzamide has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and colitis. 3-(dimethylamino)-N-methyl-N-piperidin-4-ylbenzamide has also been shown to have antioxidant properties, which can protect cells from oxidative stress and prevent cellular damage. Additionally, 3-(dimethylamino)-N-methyl-N-piperidin-4-ylbenzamide has been found to have anti-cancer properties, which can inhibit the growth and proliferation of cancer cells.
properties
IUPAC Name |
3-(dimethylamino)-N-methyl-N-piperidin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-17(2)14-6-4-5-12(11-14)15(19)18(3)13-7-9-16-10-8-13/h4-6,11,13,16H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPLNOISHPMKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N(C)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-methyl-N-piperidin-4-ylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(Hydroxymethyl)piperidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B7556598.png)


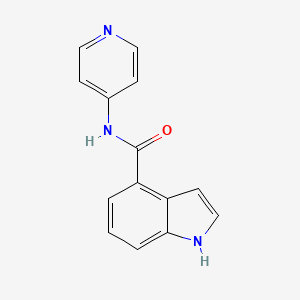
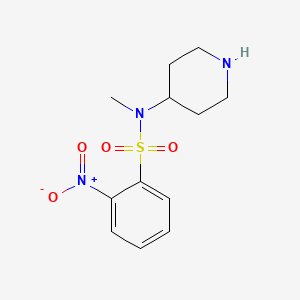
![2-[Methyl(pyridin-4-ylmethyl)amino]pyridine-4-carbonitrile](/img/structure/B7556637.png)

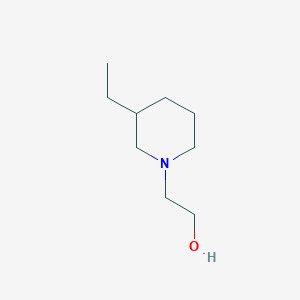

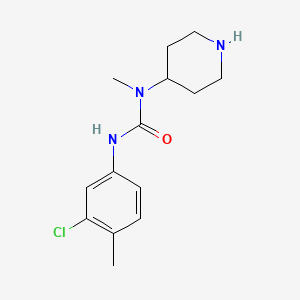

![N-[4-(benzyloxy)phenyl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7556689.png)